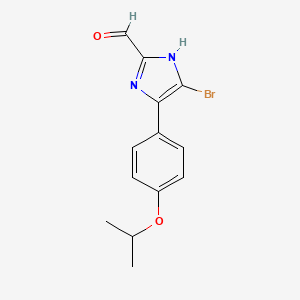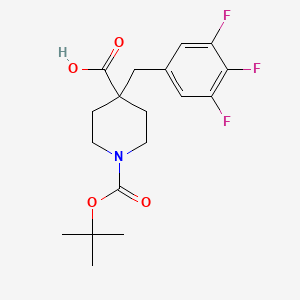
2-(Difluoromethyl)-1-fluoro-3-(trifluoromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Difluoromethyl)-1-fluoro-3-(trifluoromethyl)benzene is an organic compound that belongs to the class of fluorinated aromatic compounds These compounds are characterized by the presence of fluorine atoms attached to the benzene ring, which significantly alters their chemical and physical properties
準備方法
The synthesis of 2-(Difluoromethyl)-1-fluoro-3-(trifluoromethyl)benzene can be achieved through various synthetic routes. One common method involves the difluoromethylation of a fluorinated benzene derivative. This process typically requires the use of difluoromethylating agents such as difluoromethyl bromide or difluoromethyl iodide in the presence of a base. The reaction conditions often involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at elevated temperatures to ensure complete conversion .
Industrial production methods for this compound may involve continuous flow processes to enhance the efficiency and scalability of the synthesis. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality and yield.
化学反応の分析
2-(Difluoromethyl)-1-fluoro-3-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The presence of fluorine atoms on the benzene ring makes it susceptible to nucleophilic aromatic substitution reactions. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives. Typical oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted derivative, while oxidation with potassium permanganate can produce a quinone derivative .
科学的研究の応用
2-(Difluoromethyl)-1-fluoro-3-(trifluoromethyl)benzene has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. Fluorinated compounds often exhibit enhanced binding affinity and selectivity towards biological targets.
Medicine: In medicinal chemistry, the compound is explored for its potential as a drug candidate. Fluorinated aromatic compounds are known to improve the pharmacokinetic properties of drugs, such as increased metabolic stability and bioavailability.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties
作用機序
The mechanism of action of 2-(Difluoromethyl)-1-fluoro-3-(trifluoromethyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity to these targets through various interactions, including hydrogen bonding, van der Waals forces, and electrostatic interactions. The exact pathways involved depend on the specific biological system being studied .
類似化合物との比較
2-(Difluoromethyl)-1-fluoro-3-(trifluoromethyl)benzene can be compared with other fluorinated aromatic compounds, such as:
1-Fluoro-2-(trifluoromethyl)benzene: This compound lacks the difluoromethyl group, which can result in different reactivity and biological activity.
2-(Trifluoromethyl)-1-fluoro-3-(difluoromethyl)benzene: This is a positional isomer with the trifluoromethyl and difluoromethyl groups swapped, leading to variations in chemical properties and reactivity.
1,3-Difluoro-2-(trifluoromethyl)benzene: This compound has two fluorine atoms on the benzene ring, which can influence its reactivity and interactions with biological targets
The uniqueness of this compound lies in its specific arrangement of fluorine atoms, which imparts distinct chemical and physical properties that can be leveraged in various scientific and industrial applications.
特性
分子式 |
C8H4F6 |
|---|---|
分子量 |
214.11 g/mol |
IUPAC名 |
2-(difluoromethyl)-1-fluoro-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H4F6/c9-5-3-1-2-4(8(12,13)14)6(5)7(10)11/h1-3,7H |
InChIキー |
PCQLCTFLRGJAST-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)F)C(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 3-[5-(Trifluoromethyl)-3-indolyl]propanoate](/img/structure/B13706504.png)


![Methyl 6-[1-(2-Tetrahydropyranyl)-5-pyrazolyl]pyridine-2-carboxylate](/img/structure/B13706527.png)
![6-Amino-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B13706528.png)




![[(2S,3R,4S,5R)-3,4,5,6-tetrakis(2,2-dimethylpropanoyloxy)oxan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B13706568.png)
![N-[[6-(7-Chloro-2-thieno[3,2-b]pyridyl)-3-pyridyl]methyl]-2-methoxyethanamine](/img/structure/B13706571.png)
![2,2-Difluoronaphtho[2,3-d][1,3]dioxole](/img/structure/B13706581.png)

